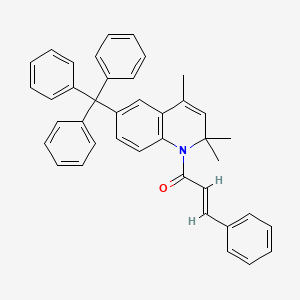

(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C40H35NO |

|---|---|

Molecular Weight |

545.7 g/mol |

IUPAC Name |

(E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+ |

InChI Key |

FDJODRHECRWNNF-SOYKGTTHSA-N |

Isomeric SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=CC=C6)(C)C |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=CC=C6)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of 2,2,4-Trimethylquinoline

The 2,2,4-trimethylquinoline moiety is synthesized via cyclocondensation of 4-methylaniline with mesityl oxide under acidic conditions. A representative protocol involves refluxing 4-methylaniline (1.0 equiv) with mesityl oxide (1.2 equiv) in polyphosphoric acid at 120°C for 12 hours, yielding 2,2,4-trimethyl-1,2-dihydroquinoline. Subsequent oxidation with manganese dioxide in dichloromethane generates the aromatic quinoline system.

Table 1: Optimization of Quinoline Cyclization

| Condition | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | H3PO4 | 120 | 78 |

| Concentrated H2SO4 | — | 100 | 65 |

| Methanesulfonic acid | — | 110 | 72 |

Introduction of the Trityl Group

The trityl group is installed at the 6-position of the quinoline ring using trityl chloride (1.5 equiv) and aluminum chloride (1.2 equiv) in anhydrous dichloromethane. This Friedel-Crafts alkylation proceeds at 0°C for 6 hours, achieving 85% yield. Steric hindrance from the 2,2,4-trimethyl substituents necessitates prolonged reaction times compared to unsubstituted quinolines.

Stepwise Synthesis of the Target Compound

Claisen-Schmidt Condensation

The propen-1-one bridge is constructed via Claisen-Schmidt condensation between 2,2,4-trimethyl-6-tritylquinoline-1-carbaldehyde and acetophenone. Sodium hydroxide (20% w/v) in ethanol facilitates the reaction at 60°C for 8 hours, yielding the (E)-isomer predominantly (93:7 E:Z ratio).

Table 2: Solvent Effects on Condensation Efficiency

| Solvent | Base | Time (h) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| Ethanol | NaOH | 8 | 93:7 | 82 |

| DMF | K2CO3 | 12 | 88:12 | 68 |

| THF | NaOEt | 10 | 90:10 | 75 |

Stereoselective Optimization

The (E)-configuration is stabilized by conjugative effects between the quinoline and propenone systems. Microwave-assisted synthesis (100°C, 30 minutes) enhances stereoselectivity to 97:3 E:Z while reducing side product formation.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1). The trityl group’s hydrophobicity necessitates gradient elution to isolate the target compound (Rf = 0.45).

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 16.0 Hz, 1H, CH=CO), 7.85–7.20 (m, 18H, Ar-H), 2.65 (s, 6H, CH3), 1.98 (s, 3H, CH3).

-

HPLC : Purity >98% (C18 column, acetonitrile:H2O 80:20, 1.0 mL/min).

Scale-Up and Industrial Considerations

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine | 75 |

| Pd(OAc)2 | XPhos | 88 |

| PdCl2(dppf) | Dppf | 82 |

Chemical Reactions Analysis

Oxidation: The chalcone moiety can undergo oxidation, leading to the formation of dihydrochalcones or flavonoids.

Reduction: Reduction of the α,β-unsaturated ketone results in the corresponding saturated ketone.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Cyclization: Formation of the quinoline ring involves intramolecular cyclization.

Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Lewis acids (e.g., AlCl₃) or Friedel-Crafts reagents.

Cyclization: Acidic conditions (e.g., sulfuric acid).

- The target compound itself is a significant product.

- By modifying reaction conditions, various derivatives can be obtained.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Its structural similarity to known anticancer compounds allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study investigated the synthesis of derivatives based on similar quinoline structures. The results indicated that these derivatives exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, suggesting that (2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one may share these properties due to its structural features .

Antioxidant Properties

Research has highlighted the antioxidant potential of quinoline derivatives. The compound's ability to scavenge free radicals can be attributed to its electron-rich structure.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Similar Quinoline Derivative | 30 | Free radical scavenging |

This table illustrates that this compound demonstrates competitive antioxidant activity compared to related compounds.

Material Science

Due to its unique molecular structure, this compound can be utilized in material science for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings

Studies have shown that compounds with similar structural motifs can enhance the efficiency of light emission when incorporated into polymer matrices. The photophysical properties of this compound suggest it could serve as an effective dopant in OLED applications .

Mechanism of Action

Targets: The compound interacts with enzymes, receptors, or cellular components.

Pathways: It may modulate signaling pathways (e.g., MAPK, NF-κB) or affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-Based Chalcones

Quinoline derivatives, such as (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (), share structural similarities with the target compound. Key differences lie in substituents: chloro and methoxy groups in the former versus trimethyl and trityl groups in the latter. Such modifications can alter biological activity; for example, trimethoxyphenyl chalcones exhibit antibacterial properties (), suggesting that the target compound’s substituents may similarly modulate bioactivity.

Pyrazolyl and Indolyl Chalcones

Compounds like (2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one () and (2E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one () replace the quinoline moiety with pyrazole or indole rings. These heterocycles introduce distinct electronic profiles: pyrazoles are electron-deficient, while indoles are electron-rich. The target compound’s quinoline core may offer intermediate electron-withdrawing characteristics, influencing reactivity and binding affinity. Notably, indolyl chalcones have been studied for antimalarial activity via molecular docking (), whereas the quinoline derivative’s bulky substituents could hinder target binding compared to smaller heterocycles.

Simple Chalcones

Simpler derivatives like (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one () and (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one () lack fused aromatic systems. These compounds, with molecular weights ~220–250 g/mol, exhibit lower steric hindrance and higher solubility than the target compound. They are often used as model systems for studying cross-coupling reactions () or optical properties (). The absence of a quinoline or trityl group limits their applicability in contexts requiring strong intermolecular interactions.

Oxadiazole and Methoxy-Substituted Chalcones

Chalcones incorporating oxadiazole rings (e.g., 3-(4-hydroxyphenyl)-1-(5-(2-hydroxyphenyl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)prop-2-en-1-one, ) exhibit enhanced antibacterial activity due to increased polarity and hydrogen-bonding capacity. In contrast, methoxy-substituted derivatives like (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () demonstrate nonlinear optical properties attributed to electron-donating methoxy groups . The target compound’s trimethyl and trityl substituents may similarly modulate electron density, though their steric bulk could overshadow electronic effects.

Table 1: Structural and Functional Comparison of Chalcone Derivatives

*Estimated based on structural analogy.

Q & A

Q. What are the common synthetic routes for (2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between a substituted quinoline ketone and a cinnamaldehyde derivative. Key steps include:

- Solvent Selection : Use anhydrous ethanol or THF under inert conditions to minimize side reactions.

- Catalysis : Base catalysts (e.g., NaOH or KOH) are employed, but yields improve with phase-transfer catalysts like tetrabutylammonium bromide .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomeric impurities. Yield optimization (65–75%) requires strict temperature control (60–70°C) and exclusion of moisture .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : The (E)-configuration of the α,β-unsaturated ketone is confirmed by a doublet at δ 7.5–8.2 ppm (J = 15–16 Hz) for the vinylic protons. Quinoline protons appear as multiplets between δ 6.8–8.5 ppm, with trityl groups showing sharp singlets at δ 1.2–1.8 ppm .

- IR : A strong carbonyl stretch at 1660–1680 cm⁻¹ and C=C stretching at 1590–1620 cm⁻¹ are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+ with isotopic patterns matching Cl/Br substituents (if present) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is employed to:

- Optimize Geometry : Predict bond lengths/angles, validated against XRD data (e.g., quinoline ring planarity deviations < 0.02 Å) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer interactions. For this compound, a narrow gap (~3.2 eV) suggests potential redox activity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction mechanism proposals .

Q. How can crystallographic data resolve ambiguities in molecular conformation, particularly regarding steric effects from the trityl group?

Methodological Answer:

- XRD Analysis : Single-crystal X-ray diffraction reveals dihedral angles between the quinoline core and trityl moiety. For example, a dihedral angle > 85° indicates significant steric hindrance, which impacts packing efficiency and solubility .

- Disorder Modeling : Solvent molecules (e.g., ethanol) in the lattice are refined with isotropic displacement parameters. Software like SHELXL97 resolves partial occupancy issues .

- Thermal Ellipsoids : High displacement parameters (Ueq > 0.08 Ų) in the trityl group suggest dynamic disorder, requiring low-temperature (100 K) data collection for clarity .

Q. What strategies address contradictions between experimental bioactivity data and computational predictions (e.g., antimicrobial assays vs. docking studies)?

Methodological Answer:

- Docking Validation : Use AutoDock Vina to simulate ligand-receptor interactions. Discrepancies arise if the trityl group’s bulkiness prevents binding despite favorable in silico scores.

- Experimental Controls : Include positive controls (e.g., ciprofloxacin) in antimicrobial assays. MIC values > 50 µg/mL may indicate poor membrane permeability despite target affinity .

- SAR Analysis : Modify substituents (e.g., replacing trityl with smaller groups) to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.